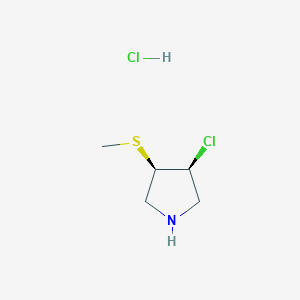![molecular formula C24H19N3O3S B2585187 2-[4-(1,3-Benzodioxol-5-ylmethylamino)quinazolin-2-yl]sulfanyl-1-phenylethanone CAS No. 896698-41-2](/img/structure/B2585187.png)
2-[4-(1,3-Benzodioxol-5-ylmethylamino)quinazolin-2-yl]sulfanyl-1-phenylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(1,3-Benzodioxol-5-ylmethylamino)quinazolin-2-yl]sulfanyl-1-phenylethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is commonly referred to as BQS and has been found to possess a wide range of pharmacological properties.
Mechanism of Action
The mechanism of action of BQS is not fully understood. However, it is believed to inhibit the activity of various enzymes and proteins by binding to their active sites. BQS has been shown to induce cell cycle arrest and apoptosis in cancer cells by inhibiting the activity of cyclin-dependent kinases.
Biochemical and Physiological Effects:
BQS has been found to possess various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the activity of various enzymes and proteins, and reduce inflammation. BQS has also been found to possess anti-viral activity against various viruses such as HIV and HCV.
Advantages and Limitations for Lab Experiments
The advantages of using BQS in lab experiments include its ability to inhibit the activity of various enzymes and proteins, its anti-inflammatory properties, and its anti-cancer activity. However, the limitations of using BQS in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
There are various future directions for the research on BQS. Some of these include:
1. Further studies to fully understand the mechanism of action of BQS.
2. Development of new analogs of BQS with improved pharmacological properties.
3. Investigation of the potential applications of BQS in the treatment of various diseases such as cancer, inflammation, and viral infections.
4. Studies to determine the toxicity of BQS and its potential side effects.
Conclusion:
In conclusion, BQS is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. It possesses various pharmacological properties such as anti-inflammatory, anti-cancer, and anti-viral activities. Further studies are needed to fully understand the mechanism of action of BQS and its potential applications in the treatment of various diseases.
Synthesis Methods
The synthesis of BQS involves the reaction of 2-chloro-4-(1,3-benzodioxol-5-ylmethylamino)quinazoline with thiophenol in the presence of a base. The reaction yields BQS as a yellow solid, which can be purified using various techniques such as column chromatography, recrystallization, and HPLC.
Scientific Research Applications
BQS has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to possess various pharmacological properties such as anti-inflammatory, anti-cancer, and anti-viral activities. BQS has been shown to inhibit the activity of various enzymes and proteins such as cyclin-dependent kinases, protein tyrosine kinases, and histone deacetylases.
properties
IUPAC Name |
2-[4-(1,3-benzodioxol-5-ylmethylamino)quinazolin-2-yl]sulfanyl-1-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O3S/c28-20(17-6-2-1-3-7-17)14-31-24-26-19-9-5-4-8-18(19)23(27-24)25-13-16-10-11-21-22(12-16)30-15-29-21/h1-12H,13-15H2,(H,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTYRYJODGDRQLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC3=NC(=NC4=CC=CC=C43)SCC(=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

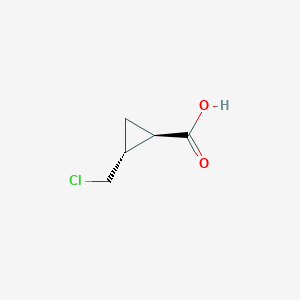


![4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2585110.png)
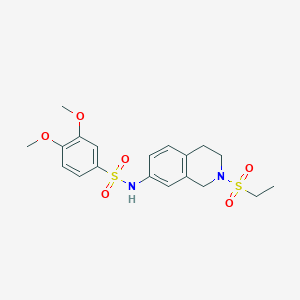
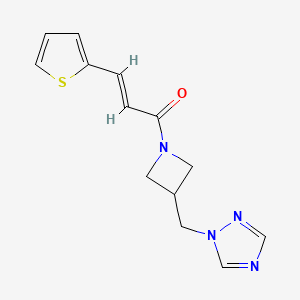
![5-((4-Benzylpiperazin-1-yl)(4-isopropylphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2585118.png)
![N-[2-(cyclohexen-1-yl)ethyl]-N'-(4-ethylphenyl)oxamide](/img/structure/B2585119.png)
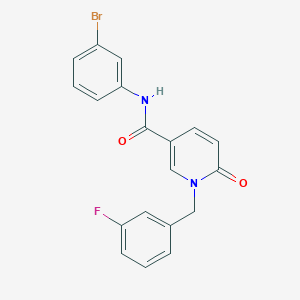
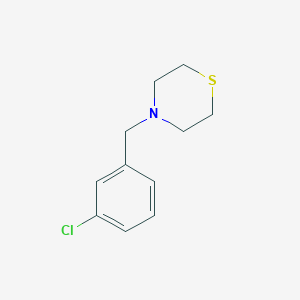
![(Z)-2-(4-chlorophenyl)-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]prop-2-enenitrile](/img/structure/B2585122.png)

![3-{3-methoxy-2-[(1-methyl-1H-pyrazol-4-yl)methoxy]phenyl}prop-2-enoic acid](/img/structure/B2585126.png)
